4-[(4-Nitrophenyl)sulfanyl]benzyl 2-oxo-2H-chromene-3-carboxylate
Description
4-[(4-Nitrophenyl)sulfanyl]benzyl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chromene core, which is a fused benzene and pyran ring system, and is substituted with a nitrophenylthio group and a benzyl ester.
Properties
IUPAC Name |
[4-(4-nitrophenyl)sulfanylphenyl]methyl 2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO6S/c25-22(20-13-16-3-1-2-4-21(16)30-23(20)26)29-14-15-5-9-18(10-6-15)31-19-11-7-17(8-12-19)24(27)28/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPPRIANVZGYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=CC=C(C=C3)SC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitrophenyl)sulfanyl]benzyl 2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions
Preparation of the Chromene Core: The chromene core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Nitrophenylthio Group: The nitrophenylthio group can be introduced through a nucleophilic substitution reaction, where a thiol group reacts with a nitrophenyl halide.
Formation of the Benzyl Ester: The final step involves the esterification of the chromene carboxylic acid with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Nitrophenyl)sulfanyl]benzyl 2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The nitrophenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amino derivatives.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
4-[(4-Nitrophenyl)sulfanyl]benzyl 2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticoagulant properties.
Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes.
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenyl)sulfanyl]benzyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. The nitrophenylthio group can interact with enzymes and proteins, potentially inhibiting their activity. The chromene core can intercalate with DNA, affecting gene expression and cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methylphenyl)thio]benzyl 2-oxo-2H-chromene-3-carboxylate
- 4-[(4-chlorophenyl)thio]benzyl 2-oxo-2H-chromene-3-carboxylate
- 4-[(4-bromophenyl)thio]benzyl 2-oxo-2H-chromene-3-carboxylate
Uniqueness
4-[(4-Nitrophenyl)sulfanyl]benzyl 2-oxo-2H-chromene-3-carboxylate is unique due to the presence of the nitrophenylthio group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of materials with unique optical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
